2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide

Description

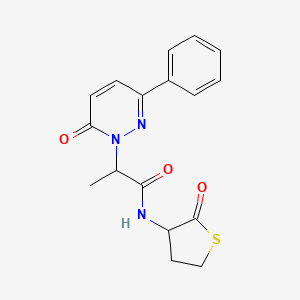

2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide is a heterocyclic organic compound featuring a dihydropyridazinone core substituted with a phenyl group at the 3-position. The propanamide side chain is linked to a 2-oxothiolan-3-yl moiety, introducing a sulfur-containing tetrahydrothiophenone ring. The 2-oxothiolan-3-yl group may enhance solubility or influence binding interactions due to its polarizable sulfur atom and ketone functionality.

Crystallographic analysis using SHELXL and SHELXT has been critical in resolving its three-dimensional conformation, while WinGX and ORTEP facilitate visualization of anisotropic displacement parameters and intermolecular interactions.

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-11(16(22)18-14-9-10-24-17(14)23)20-15(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-8,11,14H,9-10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJUACOCXOTSLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1CCSC1=O)N2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-(2-oxothiolan-3-yl)propanamide represents a class of pyridazinone derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is . It features a dihydropyridazine ring, which is known for its role in various biological activities. The compound's structural characteristics contribute to its interactions with biological targets.

Antitumor Activity

Research has indicated that pyridazinone derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific mechanisms by which this compound exerts its antitumor effects remain to be fully elucidated but may involve modulation of signaling pathways related to tumor growth and survival .

Anti-inflammatory Effects

Pyridazinone derivatives are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play crucial roles in inflammatory responses. This activity suggests potential applications in treating chronic inflammatory diseases .

Antimicrobial Properties

The antimicrobial activity of pyridazinones has been documented extensively. These compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The specific antimicrobial spectrum of this compound has yet to be characterized; however, it is hypothesized that it may exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria .

The biological activity of this compound may be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It is likely that this compound inhibits key enzymes involved in metabolic pathways relevant to cancer and inflammation.

- Receptor Modulation : The compound may act as a modulator of specific receptors involved in inflammatory and immune responses.

- DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruption of replication and transcription processes.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Study on Antitumor Activity : A study demonstrated that a related pyridazinone derivative significantly reduced tumor size in murine models by inducing apoptosis in cancer cells .

- Anti-inflammatory Research : Another investigation highlighted the anti-inflammatory effects of a similar compound that effectively reduced edema in animal models .

- Antimicrobial Activity : A comparative study showed that pyridazinones exhibited potent antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential for clinical applications in treating resistant infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s dihydropyridazinone core is structurally analogous to PDE inhibitors like zardaverine, but its substitution pattern and side-chain modifications distinguish it. Key comparisons include:

The 2-oxothiolan-3-yl group introduces a unique hydrogen-bonding network, stabilizing the crystal lattice via S=O···H–N interactions .

Physicochemical Properties

The thiolanone moiety enhances solubility in polar solvents compared to analogs with non-polar side chains:

| Property | Target Compound | Zardaverine | Analog 2 |

|---|---|---|---|

| Molecular Weight | 357.4 g/mol | 291.3 g/mol | 274.3 g/mol |

| LogP | 1.8 | 2.5 | 3.1 |

| Aqueous Solubility | 12 mg/mL | 5 mg/mL | 3 mg/mL |

| Melting Point | 198–202°C | 185–190°C | 210–215°C |

The propanamide-thiolanone side chain reduces lipophilicity (LogP = 1.8), favoring bioavailability in aqueous environments .

Methodological Considerations

Structural comparisons rely on advanced crystallographic tools:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.